(1S,2S)-2-heptylcyclopropane-1-carbaldehyde
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Overview
Description
(1S,2S)-2-heptylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a heptyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-heptylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane ring. The heptyl group can be introduced through a Grignard reaction or other alkylation methods. The aldehyde functional group is then introduced via oxidation of the corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-heptylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Heptylcyclopropane carboxylic acid.
Reduction: Heptylcyclopropane-1-methanol.
Substitution: Substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-heptylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-heptylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained structure may also contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-heptylcyclopropane-1-carbaldehyde: A stereoisomer with different spatial arrangement of atoms.
Cyclopropane-1-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.
Heptylcyclopropane: Lacks the aldehyde functional group, reducing its reactivity.
Uniqueness
(1S,2S)-2-heptylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both a heptyl group and an aldehyde functional group provides a combination of hydrophobicity and reactivity that can be leveraged in various applications.
Properties
CAS No. |
666822-23-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,2S)-2-heptylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-10-8-11(10)9-12/h9-11H,2-8H2,1H3/t10-,11+/m0/s1 |
InChI Key |
FXFABNAQQWCBRR-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1C[C@@H]1C=O |
Canonical SMILES |
CCCCCCCC1CC1C=O |
Origin of Product |
United States |
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